molecular formula C10H11NO6 B13596165 2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid

2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid

Cat. No.: B13596165
M. Wt: 241.20 g/mol
InChI Key: KBWJQTIFIBNXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO6 This compound is characterized by the presence of a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid typically involves the nitration of 2-methoxyphenylpropanoic acid followed by hydrolysis. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methoxy group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(2-methoxy-4-nitrophenyl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(2-methoxy-4-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups contribute to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the nitro group.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but has a hydroxy group instead of a nitro group.

    2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Similar structure but lacks the methoxy group.

Uniqueness

2-Hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

2-hydroxy-3-(2-methoxy-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H11NO6/c1-17-9-5-7(11(15)16)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14)

InChI Key

KBWJQTIFIBNXIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.